molecular formula C15H20N4O2 B2605819 tert-butyl3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate CAS No. 2413868-61-6

tert-butyl3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate

Cat. No.: B2605819
CAS No.: 2413868-61-6
M. Wt: 288.351
InChI Key: PQHGWIIJBNTREF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps :

    Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.

    Attachment of the tert-Butyl Group: The tert-butyl group is attached to the azetidine ring via a tert-butyl esterification reaction using tert-butyl chloroformate.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate has several scientific research applications, including :

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as :

    tert-butyl 3-(2-bromo-1H-imidazol-1-yl)azetidine-1-carboxylate: This compound has a similar azetidine ring and tert-butyl group but contains a bromo-substituted imidazole moiety instead of a benzodiazole ring.

    tert-butyl 3-(2-amino-1H-benzo[d]imidazol-1-yl)azetidine-1-carboxylate: This compound is structurally similar but contains a benzo[d]imidazole ring instead of a benzodiazole ring.

Properties

IUPAC Name

tert-butyl 3-(2-aminobenzimidazol-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-8-10(9-18)19-12-7-5-4-6-11(12)17-13(19)16/h4-7,10H,8-9H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHGWIIJBNTREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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